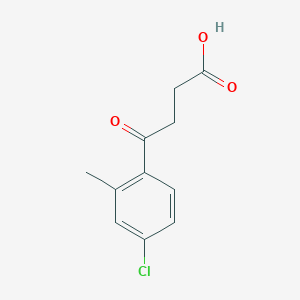

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is an organic compound with a molecular formula of C11H11ClO3 It is a derivative of butyric acid, where the butyric acid chain is substituted with a 4-chloro-2-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid typically involves the reaction of 4-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 4-(4-Chloro-2-methylphenyl)-4-hydroxybutyric acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparación Con Compuestos Similares

4-Chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.

4-Chloro-2-methylphenylboronic acid: Another similar compound used in organic synthesis.

Uniqueness: 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is an organic compound belonging to the family of oxobutyric acids, characterized by its unique molecular structure that includes a chloro substituent on a methylphenyl group and a ketone functional group. This compound has garnered attention for its potential biological activities, including interactions with various biological molecules and possible therapeutic applications.

- Molecular Formula : C11H11ClO3

- Molecular Weight : Approximately 226.66 g/mol

- Structural Characteristics : The presence of the chloro and methyl groups enhances its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Protein Binding Studies

Studies have shown that this compound interacts with several proteins, influencing their activity. The binding affinity and specificity can vary depending on the protein target, suggesting a complex mechanism of action that may involve competitive inhibition or allosteric modulation.

2. Enzymatic Interactions

The compound's ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group may interact with enzymes through hydrogen bonding. This interaction profile indicates potential roles in metabolic pathways, particularly in enzymatic processes related to drug metabolism and detoxification.

3. Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported significant inhibition of cell proliferation in MLL leukemia cells, with GI50 values indicating effective concentrations for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid | C11H11ClO3 | Different chlorination position |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C12H14O3 | Lacks chlorine substituent |

| 3-(3-Chloro-2-methylphenyl)-3-hydroxybutanoic acid | C12H13ClO3 | Hydroxyl group introduces different reactivity |

This table highlights the specific halogen substitution pattern of this compound, which contributes to its distinct chemical behavior and biological activity.

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vitro Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.

- Animal Models : In vivo studies using rodent models have indicated that administration of this compound can reduce tumor growth significantly compared to control groups, suggesting potential for therapeutic use in oncology.

The proposed mechanism of action for this compound involves:

- Interaction with Cellular Targets : Binding to specific proteins and enzymes alters their function.

- Induction of Apoptosis : The compound triggers apoptotic pathways, particularly in cancer cells.

These mechanisms underscore its potential as a therapeutic agent in cancer treatment.

Propiedades

IUPAC Name |

4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRHDOONJOREQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645491 |

Source

|

| Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91193-36-1 |

Source

|

| Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.